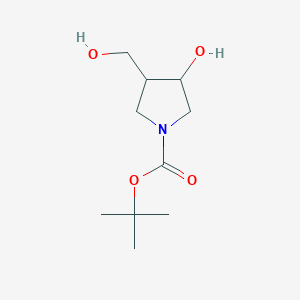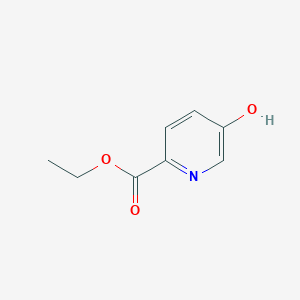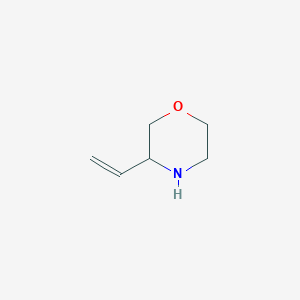
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-thienyl 1-propylbutyl ketone is a novel compound with a wide range of potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of various compounds as well as for the development of new drugs. In
Aplicaciones Científicas De Investigación
Molecular Modeling and Antioxidant Evaluation
A study by Althagafi (2022) focused on the molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which include the chemical structure related to 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone. This research explored the electronic and chemical reactivity of the derivatives towards various attacks and determined the highest occupied molecular orbital-lowest occupied molecular orbital (HOMO-LUMO) energies and Fukui indices using density functional theory (DFT). The compounds showed significant antioxidant activities, with specific di-2-thienyl ketones exhibiting high inhibition percentages when evaluated against vitamin C as a reference drug. These findings were supported by molecular docking analyses of the interactions between the di-2-thienyl ketone compounds and cytochrome c peroxidase (Althagafi, 2022).
Catalysis and Glycerol Conversion
Research by Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various chemicals, including benzaldehyde, formaldehyde, and acetone, to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. The study aimed to identify solid acids as heterogeneous catalysts for glycerol conversion into these chemicals, which are of interest as precursors for 1,3-propanediol derivatives. The research focused on conditions that favor the formation of [1,3]dioxan-5-ols while suppressing the production of [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).
Nucleophilic Addition/Cyclization
Wang et al. (2015) described an efficient synthesis process for trifluoromethyl substituted 5-alkylidene-1,3-dioxolane using a cooperatively catalyzed nucleophilic addition/cyclization of propargylic alcohols and trifluoromethyl ketones. The procedure yielded derivatives with good to excellent yields and was applicable to a broad range of substrates (Wang et al., 2015).
Protection of Ketones and Aldehydes
A study by Hassner, Bandi, and Panchgalle (2012) explored a mild, room-temperature process for protecting ketones or aldehydes as 1,3-dioxolane derivatives. The method was notable for its speed and compatibility with sensitive groups, such as O-THP, O-TBS, or N-Boc, and was conducted in the absence of strong protonic acids and in the presence of a base (Hassner, Bandi, & Panchgalle, 2012)](https://consensus.app/papers/mild-roomtemperature-protection-ketones-aldehydes-hassner/4df25fb392315cd3af6af588e02299ca/?utm_source=chatgpt).
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3S/c1-3-5-11(6-4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVLASUWLKDWET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641916 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone | |
CAS RN |
898773-00-7 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)


![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)




![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)



